Cas no 2228578-55-8 (5-(2-bromo-1-hydroxyethyl)-2-methylphenol)

5-(2-Bromo-1-hydroxyethyl)-2-methylphenol is a brominated phenolic compound characterized by its functional hydroxyl and bromoethyl groups, which enhance its reactivity in organic synthesis. This intermediate is particularly valuable in the preparation of pharmaceuticals and fine chemicals, where its structural features facilitate selective modifications. The presence of both hydroxyl and bromine substituents allows for versatile derivatization, making it useful in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its stability under standard conditions ensures reliable handling and storage. The compound’s well-defined reactivity profile makes it a practical choice for researchers developing complex molecular architectures or bioactive compounds.
5-(2-bromo-1-hydroxyethyl)-2-methylphenol structure
2228578-55-8 structure
Product name:5-(2-bromo-1-hydroxyethyl)-2-methylphenol
CAS No:2228578-55-8
MF:C9H11BrO2
Molecular Weight:231.086442232132
CID:6518900
PubChem ID:165780691

5-(2-bromo-1-hydroxyethyl)-2-methylphenol 化学的及び物理的性質

名前と識別子

    • 5-(2-bromo-1-hydroxyethyl)-2-methylphenol
    • 2228578-55-8
    • EN300-1927280
    • インチ: 1S/C9H11BrO2/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4,9,11-12H,5H2,1H3
    • InChIKey: CSKLMPUUAWRIPL-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(C)=C(C=1)O)O

計算された属性

  • 精确分子量: 229.99424g/mol
  • 同位素质量: 229.99424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 40.5Ų

5-(2-bromo-1-hydroxyethyl)-2-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1927280-10.0g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
10g
$6697.0 2023-05-31
Enamine
EN300-1927280-0.05g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
0.05g
$1308.0 2023-09-17
Enamine
EN300-1927280-5.0g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
5g
$4517.0 2023-05-31
Enamine
EN300-1927280-0.1g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
0.1g
$1371.0 2023-09-17
Enamine
EN300-1927280-0.5g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
0.5g
$1495.0 2023-09-17
Enamine
EN300-1927280-2.5g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
2.5g
$3051.0 2023-09-17
Enamine
EN300-1927280-1g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
1g
$1557.0 2023-09-17
Enamine
EN300-1927280-5g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
5g
$4517.0 2023-09-17
Enamine
EN300-1927280-10g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
10g
$6697.0 2023-09-17
Enamine
EN300-1927280-0.25g
5-(2-bromo-1-hydroxyethyl)-2-methylphenol
2228578-55-8
0.25g
$1432.0 2023-09-17

5-(2-bromo-1-hydroxyethyl)-2-methylphenol 関連文献

5-(2-bromo-1-hydroxyethyl)-2-methylphenolに関する追加情報

Recent Advances in the Study of 5-(2-bromo-1-hydroxyethyl)-2-methylphenol (CAS: 2228578-55-8)

The compound 5-(2-bromo-1-hydroxyethyl)-2-methylphenol (CAS: 2228578-55-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This phenolic derivative, characterized by its bromo-hydroxyethyl and methyl substituents, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have focused on elucidating its biological activity, synthetic pathways, and potential mechanisms of action, providing valuable insights for future research and clinical applications.

One of the key areas of investigation has been the compound's antimicrobial properties. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 5-(2-bromo-1-hydroxyethyl)-2-methylphenol exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and membrane permeability assays. These findings suggest potential applications in the development of novel antibiotics to combat drug-resistant bacterial infections.

In addition to its antimicrobial effects, recent research has explored the compound's potential as an anti-inflammatory agent. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that 5-(2-bromo-1-hydroxyethyl)-2-methylphenol significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines. The study further identified the compound's ability to modulate the NF-κB signaling pathway, a critical regulator of inflammatory responses. These results highlight its potential for treating inflammatory disorders, although further in vivo studies are needed to validate these effects.

The synthetic accessibility of 5-(2-bromo-1-hydroxyethyl)-2-methylphenol has also been a focus of recent research. A 2024 paper in *Organic Letters* described an efficient, three-step synthesis route starting from 2-methylphenol, with an overall yield of 68%. The authors emphasized the scalability of this method, which could facilitate large-scale production for further pharmacological evaluation. Additionally, computational studies have provided insights into the compound's structure-activity relationships, aiding in the design of derivatives with enhanced biological activity.

Despite these promising findings, challenges remain in the development of 5-(2-bromo-1-hydroxyethyl)-2-methylphenol as a therapeutic agent. Pharmacokinetic studies have indicated relatively low oral bioavailability, prompting investigations into formulation strategies such as nanoparticle encapsulation. Furthermore, comprehensive toxicity assessments are needed to ensure safety profiles suitable for clinical use. Ongoing research aims to address these limitations while exploring additional therapeutic applications, including potential anticancer properties observed in preliminary screening assays.

In conclusion, 5-(2-bromo-1-hydroxyethyl)-2-methylphenol represents a versatile scaffold with multiple pharmacological applications. Its recent characterization in antimicrobial and anti-inflammatory contexts, coupled with advances in synthetic methodology, positions it as a compelling subject for future drug discovery efforts. Continued interdisciplinary research will be essential to fully realize its therapeutic potential and translate these findings into clinical benefits.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD